molecular formula C17H16F3N3O3 B6974189 [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone

[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone

Cat. No.: B6974189
M. Wt: 367.32 g/mol
InChI Key: LHZQTTCZUQAJQO-UHFFFAOYSA-N
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Description

[2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a hydroxyphenyl group, and a pyrazinyl-substituted piperidine moiety, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the hydroxyphenyl and pyrazinyl-piperidine intermediates, followed by their coupling under specific conditions.

  • Preparation of Hydroxyphenyl Intermediate

      Starting Material: 2-Hydroxy-4-(trifluoromethyl)benzaldehyde.

      Reaction: The aldehyde is subjected to a reduction reaction using a reducing agent like sodium borohydride (NaBH4) to form the corresponding alcohol.

  • Preparation of Pyrazinyl-Piperidine Intermediate

      Starting Material: 4-Pyrazin-2-yloxypiperidine.

      Reaction: The pyrazinyl group is introduced via nucleophilic substitution, where piperidine reacts with 2-chloropyrazine in the presence of a base like potassium carbonate (K2CO3).

  • Coupling Reaction

      Reaction: The hydroxyphenyl and pyrazinyl-piperidine intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
  • Reduction

    • The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
  • Substitution

    • The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, potassium permanganate (KMnO4).

    Reducing Agents: NaBH4, LiAlH4.

    Bases: K2CO3, sodium hydroxide (NaOH).

    Solvents: Dichloromethane (CH2Cl2), ethanol (EtOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its unique electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural similarity to known inhibitors.

    Receptor Binding: May act as a ligand for certain biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases like cancer and neurological disorders.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, aiding in membrane permeability. The hydroxyphenyl group can form hydrogen bonds with target proteins, while the pyrazinyl-piperidine moiety may interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    [2-Hydroxy-4-(trifluoromethyl)phenyl]methanone: Lacks the pyrazinyl-piperidine moiety, resulting in different biological activities.

    [4-(Trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone: Lacks the hydroxy group, affecting its reactivity and binding properties.

Uniqueness

  • The combination of the trifluoromethyl, hydroxyphenyl, and pyrazinyl-piperidine groups in [2-Hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone provides a unique set of chemical and biological properties not found in the individual components or similar compounds.

Properties

IUPAC Name

[2-hydroxy-4-(trifluoromethyl)phenyl]-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3/c18-17(19,20)11-1-2-13(14(24)9-11)16(25)23-7-3-12(4-8-23)26-15-10-21-5-6-22-15/h1-2,5-6,9-10,12,24H,3-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZQTTCZUQAJQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=C(C=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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